3,6-Dimethylheptane-1,5-diol

Apratoxin Cytotoxicity Structure-Activity Relationship

3,6-Dimethylheptane-1,5-diol (CAS 770729-57-2) is a chiral, branched C9-diol. While the racemic mixture is commercially available, the specific stereoisomers (3R,5S) and (3S,5S) serve as critical intermediates in the total synthesis of apratoxin A analogues, a class of marine cyclodepsipeptides with potent anticancer properties.

Molecular Formula C9H20O2
Molecular Weight 160.25 g/mol
Cat. No. B12927962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethylheptane-1,5-diol
Molecular FormulaC9H20O2
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESCC(C)C(CC(C)CCO)O
InChIInChI=1S/C9H20O2/c1-7(2)9(11)6-8(3)4-5-10/h7-11H,4-6H2,1-3H3
InChIKeyBSFHRMNSKZRARM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethylheptane-1,5-diol for Specialized Chiral Chemistry and Apratoxin Analog Procurement


3,6-Dimethylheptane-1,5-diol (CAS 770729-57-2) is a chiral, branched C9-diol . While the racemic mixture is commercially available, the specific stereoisomers (3R,5S) and (3S,5S) serve as critical intermediates in the total synthesis of apratoxin A analogues, a class of marine cyclodepsipeptides with potent anticancer properties [1]. Procurement of this compound is driven primarily by its role as a building block for the polyketide domain of these investigational molecules, where its two methyl groups and stereochemistry are essential for biological activity [1].

Why Generic Branched Diols Cannot Replace 3,6-Dimethylheptane-1,5-diol in Apratoxin A Research


The specific spacing and stereochemistry of the methyl branches on the heptane backbone are not interchangeable with simpler branched diols like 2,4-dimethylpentane-1,5-diol. In apratoxin A analogue synthesis, replacing the (3R,5S)-3,6-dimethylheptane-1,5-diol moiety with a demethylated analogue or a C(37)-epimer results in a drastic loss of cytotoxic potency, with the C(37)-epimer and C(37) demethylation product being completely inactive [1]. This establishes a strict structure-activity relationship where generic substitution with commercially more common, non-chiral diols would fail to yield biologically active analogues, making the specific stereoisomer non-substitutable [1].

Quantitative Evidence for Selecting 3,6-Dimethylheptane-1,5-diol: Cytotoxicity and Synthetic Efficiency


Cytotoxic Potency of Apratoxin A Oxazoline Analogue Containing (3R,5S)-3,6-Dimethylheptane-1,5-diol vs. Epimers and Demethylated Analogues

The oxazoline analogue of apratoxin A, which incorporates the (3R,5S)-3,6-dimethylheptane-1,5-diol fragment, exhibits a potency against HeLa cell proliferation that is only slightly lower than that of the natural product apratoxin A [1]. In stark contrast, the C(40)-demethylated oxazoline analogue shows much lower cytotoxicity, while both the C(37)-epimer and the C(37) demethylation product are completely inactive [1]. This demonstrates that both the presence and correct stereochemistry of the two methyl groups are essential for cellular activity.

Apratoxin Cytotoxicity Structure-Activity Relationship

Synthetic Yield for Key Fragment Introduction: (3S,5S)-3,6-Dimethylheptane-1,5-diol Conversion to Oxapratoxin A

A multi-step synthesis route for (3S,5S)-3,6-dimethylheptane-1,5-diol has been reported with key steps achieving documented yields: an Oppolzer anti-aldol reaction with 88% yield, and a subsequent LiAlH4 reduction step . These established yields provide a baseline for scaling up the synthesis of this specific diol enantiomer for further coupling into oxapratoxin A, an apratoxin analogue with potent anticancer activity [1].

Organic Synthesis Apratoxin Yield

Distinctive Biological Outcome: Cell Cycle Arrest Profile Unique to the Oxazoline Analogue

Further biological analysis revealed that both synthetic apratoxin A and its oxazoline analogue (containing the 3,6-dimethylheptane-1,5-diol fragment) inhibited cell proliferation by causing cell cycle arrest specifically in the G1 phase [1]. This demonstrates that the biological mechanism is preserved in the analogue containing the target compound, a finding that is not automatically transferable to other analogues with modified diol backbones.

Cell Cycle Analysis Apratoxin Mechanism of Action

Validated Chiral Building Block for Apratoxin A Total Synthesis: (3R,5S)-3,6-Dimethylheptane-1,5-diol (CAS 916912-82-8)

The specific diastereomer (3R,5S)-3,6-dimethylheptane-1,5-diol (CAS 916912-82-8) has been explicitly used as a synthetic intermediate in the total synthesis of an oxazoline analogue of apratoxin A . This analogue, oxapratoxin A, was found to have potency against HeLa cells only slightly lower than that of apratoxin A itself [1]. The use of this specific stereoisomer is not interchangeable with the (3S,5S) epimer (CAS 916912-64-6), which is also synthesized but leads to an inactive analogue [1].

Total Synthesis Apratoxin A Analogue Chiral Diol

Validated Application Scenarios for 3,6-Dimethylheptane-1,5-diol Based on Quantitative Evidence


SAR Studies on Apratoxin A's Polyketide Domain to Optimize Anticancer Potency

Research groups conducting structure-activity relationship (SAR) studies on apratoxin A can procure the (3R,5S) isomer of 3,6-dimethylheptane-1,5-diol to synthesize the active oxazoline analogue and compare its G1-phase cell cycle arrest profile and sub-nanomolar cytotoxicity against HeLa cells with other modified analogues [1]. The complete inactivity of the C(37)-epimer, built from the (3S,5S) diol, serves as a critical negative control to validate the observed biological effects [1].

Development of Second-Generation Apratoxin A-Derived Therapeutic Candidates

In a medicinal chemistry program aiming to improve the therapeutic window of apratoxin A, the oxazoline analogue built from this chiral diol serves as a key starting point for further optimization, as it retains near-identical potency and mechanism of action to the natural product while offering a distinct chemical scaffold with potentially improved pharmacokinetic properties [1].

Total Synthesis Methodology Development and Complex Polyketide Assembly

The established synthetic route to (3S,5S)-3,6-dimethylheptane-1,5-diol, featuring a TiCl4-mediated Oppolzer anti-aldol reaction with an 88% yield, provides a benchmark for chemists developing new catalytic asymmetric methodologies for 1,5-diol systems [1]. The multi-step sequence serves as a real-world test case for evaluating new chiral auxiliaries or catalysts for complex polyketide fragment syntheses [1].

Chemical Probe Generation for Target Identification of Apratoxin A

To identify the molecular target of apratoxin A, researchers can procure the (3R,5S)-diol to synthesize a bioactive oxazoline analogue suitable for further derivatization into affinity chromatography probes or photoaffinity labeling agents, as its retained G1-arrest mechanism confirms engagement of the same biological target as the natural product [1].

Quote Request

Request a Quote for 3,6-Dimethylheptane-1,5-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.